4-Chloro-2-cyanobenzene-1-sulfonyl chloride 4-Chloro-2-cyanobenzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1251087-10-1
VCID: VC4541354
InChI: InChI=1S/C7H3Cl2NO2S/c8-6-1-2-7(13(9,11)12)5(3-6)4-10/h1-3H
SMILES: C1=CC(=C(C=C1Cl)C#N)S(=O)(=O)Cl
Molecular Formula: C7H3Cl2NO2S
Molecular Weight: 236.07

4-Chloro-2-cyanobenzene-1-sulfonyl chloride

CAS No.: 1251087-10-1

Cat. No.: VC4541354

Molecular Formula: C7H3Cl2NO2S

Molecular Weight: 236.07

* For research use only. Not for human or veterinary use.

4-Chloro-2-cyanobenzene-1-sulfonyl chloride - 1251087-10-1

Specification

CAS No. 1251087-10-1
Molecular Formula C7H3Cl2NO2S
Molecular Weight 236.07
IUPAC Name 4-chloro-2-cyanobenzenesulfonyl chloride
Standard InChI InChI=1S/C7H3Cl2NO2S/c8-6-1-2-7(13(9,11)12)5(3-6)4-10/h1-3H
Standard InChI Key UJNSAHMCGIKGLS-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)C#N)S(=O)(=O)Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s molecular formula is C₇H₃Cl₂NO₂S, with a molar mass of 234.07 g/mol . Its structure features a benzene ring substituted with a chlorine atom at the 4-position, a nitrile group at the 2-position, and a sulfonyl chloride group at the 1-position (Figure 1). The SMILES notation is C1=CC(=C(C=C1Cl)C#N)S(=O)(=O)Cl, while the InChI key UJNSAHMCGIKGLS-UHFFFAOYSA-N uniquely identifies its stereochemical configuration .

Table 1: Structural Descriptors of 4-Chloro-2-cyanobenzene-1-sulfonyl Chloride

PropertyValue
Molecular FormulaC₇H₃Cl₂NO₂S
SMILESC1=CC(=C(C=C1Cl)C#N)S(=O)(=O)Cl
InChIInChI=1S/C7H3Cl2NO2S/c8-6-1-2-7(13(9,11)12)5(3-6)4-10/h1-3H
InChIKeyUJNSAHMCGIKGLS-UHFFFAOYSA-N

Predicted Physicochemical Properties

Collision cross-section (CCS) predictions for various adducts provide insights into its behavior in mass spectrometry (Table 2). The [M+H]+ ion exhibits a CCS of 139.7 Ų, while the [M+Na]+ adduct shows a higher value of 152.9 Ų, reflecting increased steric bulk upon sodium coordination .

Table 2: Predicted Collision Cross-Sections for Common Adducts

Adductm/zCCS (Ų)
[M+H]+235.93343139.7
[M+Na]+257.91537152.9
[M-H]-233.91887134.0

Synthesis and Industrial Production

Novel Three-Step Synthesis (CN113717080A)

A 2021 Chinese patent discloses a diazotization-free route that improves safety and scalability:

  • Step 1: Thiolation
    2-Fluoro-5-chlorobenzonitrile reacts with sodium sulfide nonahydrate in DMF at 50–55°C to form 4-chloro-2-cyanobenzenethiol (Intermediate I). Yield: 90–95% after recrystallization.

  • Step 2: Oxidation
    Intermediate I undergoes oxidation with sodium hypochlorite in acetic acid (20–30°C, 4 hours), yielding 4-chloro-2-cyanobenzenesulfonic acid (Intermediate II). Yield: 85–90%.

  • Step 3: Chlorination
    Intermediate II reacts with thionyl chloride in dichloroethane (62–72°C, 13 hours), producing the target compound. Yield: 55–60% after recrystallization .

Table 3: Key Reaction Parameters and Yields

StepReagentsTemp (°C)Time (h)Yield (%)
1Na₂S·9H₂O, DMF50–55690–95
2NaClO, CH₃COOH20–30485–90
3SOCl₂, ClCH₂CH₂Cl62–721355–60

Advantages Over Traditional Methods

Prior routes for analogous compounds (e.g., 4-fluoro-2-cyanobenzenesulfonyl chloride) relied on diazotization, which poses explosion risks and generates genotoxic hydrazine byproducts . The patented method eliminates these hazards while reducing wastewater generation by 40–50% through simplified workup procedures .

Physicochemical and Analytical Profiling

Thermal Stability

While explicit thermogravimetric data are unavailable, the compound’s stability under reflux conditions (62–72°C for 13 hours) during synthesis suggests moderate thermal resilience .

Pharmaceutical Applications

Ribonucleotide Reductase Inhibition

The compound is a key intermediate in synthesizing sulfonamide-based inhibitors like those described in CN201880075992.0 . These inhibitors disrupt DNA synthesis in cancer cells by chelating the iron center of ribonucleotide reductase, demonstrating IC₅₀ values <10 nM in preclinical models .

Prodrug Development

Derivatization of the sulfonyl chloride group enables conjugation with amine-containing prodrug moieties, enhancing tumor-targeting specificity. Over 15 clinical candidates derived from this scaffold are in Phase I/II trials as of 2024 .

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